![molecular formula C19H20N4O3 B2904462 N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251602-21-7](/img/structure/B2904462.png)
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, also known as DM-Pyrazole-NI, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has also been shown to inhibit the activity of HDAC6, a histone deacetylase that plays a role in cancer progression and inflammation.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI research, including the optimization of its therapeutic potential through the identification of its molecular targets and the development of more efficient synthesis methods. In addition, further studies are needed to investigate its potential applications in other diseases and to evaluate its safety and toxicity.
Synthesis Methods
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI can be synthesized using a multi-step process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with nicotinamide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3,4-dimethoxybenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamideNI has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-8-9-23(22-13)18-7-5-15(12-20-18)19(24)21-11-14-4-6-16(25-2)17(10-14)26-3/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHLCMSIKLZXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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